4-(4-(Trifluoromethyl)phenyl)butan-2-ol
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Overview
Description
4-(4-(Trifluoromethyl)phenyl)butan-2-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Trifluoromethyl)phenyl)butan-2-ol typically involves the use of Grignard reagents. . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of trifluoromethylation reagents like sulfur tetrafluoride or antimony trifluoride.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Trifluoromethyl)phenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: 4-(4-(Trifluoromethyl)phenyl)butan-2-one
Reduction: 4-(4-(Trifluoromethyl)phenyl)butane
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-(Trifluoromethyl)phenyl)butan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-(4-(Trifluoromethyl)phenyl)butan-2-ol involves its interaction with various molecular targets. The trifluoromethyl group significantly influences the compound’s electronic properties, enhancing its ability to interact with enzymes and receptors. This interaction can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)benzyl alcohol
- 4-(Trifluoromethyl)phenylacetic acid
Uniqueness
4-(4-(Trifluoromethyl)phenyl)butan-2-ol is unique due to its specific structural arrangement, which combines the properties of a trifluoromethyl group with a butanol chain.
Properties
Molecular Formula |
C11H13F3O |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]butan-2-ol |
InChI |
InChI=1S/C11H13F3O/c1-8(15)2-3-9-4-6-10(7-5-9)11(12,13)14/h4-8,15H,2-3H2,1H3 |
InChI Key |
FPNWUGAHRLMVRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)C(F)(F)F)O |
Origin of Product |
United States |
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